

4-(Piperazin-1-ylmethyl)benzoic acid crystal structure

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Compound of Interest

Compound Name: 4-(Piperazin-1-ylmethyl)benzoic acid

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An In-depth Technical Guide to the Structural Elucidation of **4-(Piperazin-1-ylmethyl)benzoic Acid** and its Derivatives

A Foreword on the Structural Landscape

For researchers and professionals in drug development, a comprehensive understanding of a molecule's solid-state architecture is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are all determining factors in the efficacy and viability of a pharmaceutical compound. This guide focuses on **4-(Piperazin-1-ylmethyl)benzoic acid**, a molecule of significant interest due to its structural relation to key pharmaceutical intermediates.

It is important to note that while the definitive crystal structure of the parent **4-(Piperazin-1-ylmethyl)benzoic acid** is not publicly available in crystallographic databases as of this writing, a detailed analysis of a closely related derivative, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides profound insights into the expected molecular conformation, packing, and intermolecular interactions. This guide will leverage this well-characterized analogue as a predictive model, supplemented by extensive data on the synthesis of the closely related and pharmaceutically relevant 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, an essential precursor to the anticancer drug Imatinib.^{[1][2]}

This document is structured to provide a comprehensive, research-level understanding, from synthesis and crystallization to in-depth structural analysis and its implications for drug design

and development.

Part 1: Synthesis and Crystallization Strategies

The synthesis of **4-(piperazin-1-ylmethyl)benzoic acid** and its derivatives is a critical first step towards structural elucidation. The methodologies employed are robust and scalable, reflecting their importance in pharmaceutical manufacturing.

Synthetic Pathway: A Proven Approach

A common and efficient route for synthesizing the core structure of these compounds involves the reaction of a substituted piperazine with a benzoic acid derivative. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is well-documented and typically proceeds via the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[3]

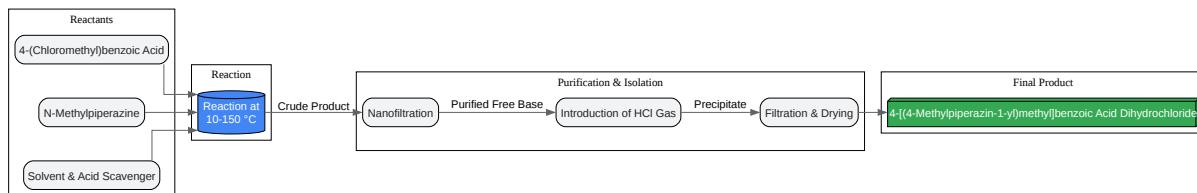
Experimental Protocol: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer and thermometer, combine 4-(chloromethyl)benzoic acid, N-methylpiperazine, a suitable solvent (e.g., water, acetonitrile, or methanol), and an acid binding agent (e.g., potassium hydroxide, sodium carbonate).[3]
- **Reaction Conditions:** The molar ratio of reactants is crucial and should be optimized. For example, a common ratio is 1 part 4-(chloromethyl)benzoic acid to 1-5 parts N-methylpiperazine and 0.5-10 parts acid binding agent.[3] The reaction temperature can range from 10°C to 150°C, with reaction times of 0.5 to 5 hours.[3]
- **Workup and Purification:** After the reaction is complete, the mixture is cooled. The product can be isolated using techniques such as nanofiltration to remove excess reactants and salts.[3]
- **Salt Formation:** To obtain the dihydrochloride salt, hydrogen chloride gas is bubbled through the solution of the free base, leading to the precipitation of the desired product.[3]

- Isolation: The final product is collected by filtration, washed with a suitable solvent, and dried under vacuum.[3]

This general procedure can be adapted for the synthesis of the parent compound by using piperazine in place of N-methylpiperazine.

Diagram of Synthetic Workflow



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Caption: Workflow for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Crystallization: The Gateway to High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of structural elucidation. For compounds like **4-(piperazin-1-ylmethyl)benzoic acid**, several techniques can be employed.

- Slow Evaporation: This is a widely used method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days

or weeks. The choice of solvent is critical and can be guided by the solubility of the compound.

- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases. The cooling rate must be carefully controlled to promote the growth of single, well-ordered crystals.[4]
- Slurry Crystallization: This method involves stirring a suspension of the compound in a solvent in which it is sparingly soluble. Over time, the initial solid can dissolve and re-precipitate as more stable, and often larger, crystals.[4]

The synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for which a crystal structure is known, involved crystallization from a solvent, yielding crystals suitable for X-ray analysis.[5]

Part 2: Unveiling the Crystal Structure

The definitive method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction.

The Technique: Single-Crystal X-ray Diffraction

Experimental Workflow: Single-Crystal X-ray Diffraction

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Diagram of X-ray Crystallography Workflow



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Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic Acid: An Analogue Study

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals key structural features that are likely to be conserved in the parent compound.[\[5\]](#)[\[6\]](#)

Molecular Conformation:

- The asymmetric unit contains two independent molecules which have essentially the same conformation.[\[5\]](#)
- The piperazine ring adopts a stable chair conformation.[\[5\]](#)[\[6\]](#)
- There is a notable dihedral angle between the plane of the benzene ring and the four approximately planar carbon atoms of the piperazine ring, measured at $30.8(5)^\circ$ and $30.6(5)^\circ$ for the two independent molecules.[\[5\]](#)[\[6\]](#)

Crystal Packing and Intermolecular Interactions:

The molecules in the crystal are held together by a network of hydrogen bonds.

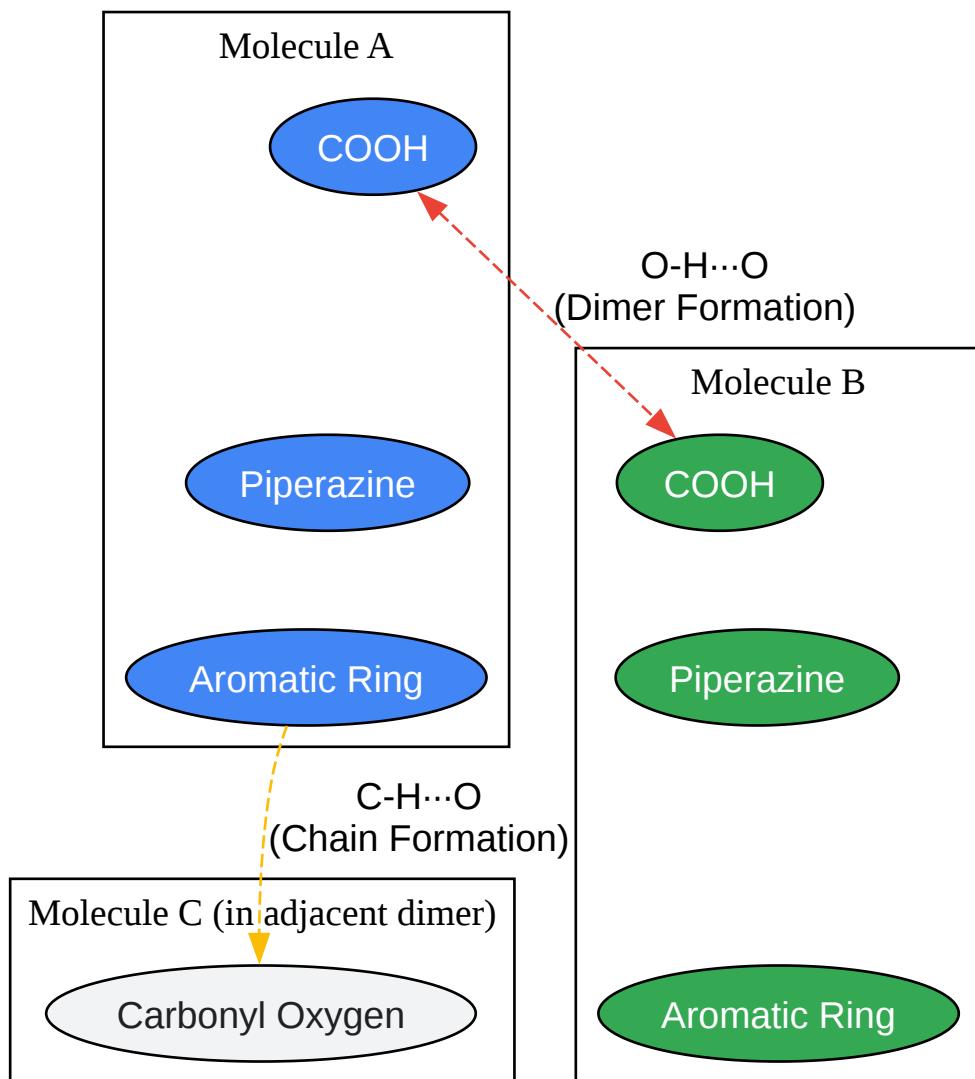
- O-H \cdots O Hydrogen Bonds: The carboxylic acid groups of two adjacent molecules form strong O-H \cdots O hydrogen bonds, creating a classic carboxylic acid dimer with a graph-set notation of $R^2_2(8)$.[\[5\]](#)[\[6\]](#) This is a very common and stable motif in the crystal structures of carboxylic acids.
- C-H \cdots O Hydrogen Bonds: Weaker C-H \cdots O hydrogen bonds link these dimers together, forming zigzag chains that propagate through the crystal lattice.[\[5\]](#)

Table 1: Crystallographic Data for 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic Acid

Parameter	Value
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₄
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	13.369(3)
b (Å)	11.233(2)
c (Å)	18.730(4)
β (°)	99.47(3)
Volume (Å ³)	2776.0(10)
Z	8

Data sourced from Acta Crystallographica
Section E: Crystallographic Communications.[\[5\]](#)

Diagram of Intermolecular Hydrogen Bonding



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Caption: Key hydrogen bonding interactions in the crystal structure of the analogue.

Part 3: Implications for Drug Development

The structural insights gained from **4-(piperazin-1-ylmethyl)benzoic acid** and its derivatives have significant implications for the pharmaceutical industry.

- **Polymorphism and Salt Selection:** The ability of the carboxylic acid and piperazine moieties to form strong hydrogen bonds suggests that this class of compounds may exhibit polymorphism—the ability to exist in multiple crystal forms. Each polymorph can have different physical properties. Understanding and controlling polymorphism is critical for

ensuring consistent product quality. The formation of salts, such as the dihydrochloride salt, is a common strategy to improve solubility and stability.[7]

- Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide insights into its preferred shape when binding to a biological target. The chair conformation of the piperazine ring and the relative orientation of the aromatic ring are important structural features that can be correlated with biological activity.
- Rational Drug Design: Knowledge of the crystal structure allows for the rational design of new derivatives with improved properties. For example, modifications to the piperazine or benzoic acid moieties can be made to modulate solubility, alter crystal packing, or enhance binding to a target protein. The use of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as a key intermediate for Imatinib underscores the importance of this molecular scaffold in the design of kinase inhibitors.[2]

Conclusion

While the definitive crystal structure of **4-(Piperazin-1-ylmethyl)benzoic acid** remains to be determined, a detailed analysis of its close analogue, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides a robust predictive model for its solid-state behavior. The molecule is expected to adopt a conformation with a chair-form piperazine ring and to form strong hydrogen-bonded carboxylic acid dimers, which are further linked into chains by weaker interactions. The synthetic routes are well-established, scalable, and crucial for the production of important pharmaceutical agents. For researchers in drug development, a thorough understanding of the synthesis, crystallization, and solid-state structure of this molecular family is essential for the rational design and development of new and improved therapeutics.

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